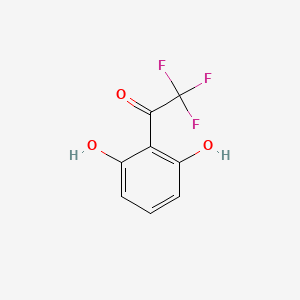

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone is a fluorinated acetophenone derivative characterized by a 2,6-dihydroxyphenyl group attached to a trifluoroethanone moiety. This compound is of interest due to its unique electronic and steric properties, influenced by the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capacity of the dihydroxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trifluoroacetic anhydride acting as both a reagent and a solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Secondary alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl ketone group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes. The trifluoromethyl ketone group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Hydroxyl Substituents

- 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone [25666-51-7] This compound features a single hydroxyl group at the 2-position of the phenyl ring. The absence of the 6-hydroxyl group reduces hydrogen-bonding interactions and acidity compared to the dihydroxy analog. Synthesized via Fries rearrangement (42% yield), it has a lower boiling point (92°C) and distinct spectroscopic profiles (¹H NMR, IR) . Key Difference: Reduced solubility in polar solvents due to fewer hydroxyl groups.

- The additional fluorine substituent introduces electronic effects distinct from trifluoromethyl groups .

Trifluoroethanone Derivatives with Halogen Substituents

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-ethanone [130336-16-2] Chlorine atoms at the 3- and 5-positions increase molecular weight (243.01 g/mol) and density (1.506 g/cm³) compared to hydroxylated analogs. Its higher boiling point (265°C) and lipophilicity suggest utility in agrochemicals or hydrophobic drug design .

- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone [175205-88-6] This compound combines chloro and trifluoromethyl groups, resulting in a molecular weight of 257.04 g/mol. The electron-withdrawing trifluoromethyl group enhances stability against nucleophilic attack, a property critical in electrophilic aromatic substitution reactions .

Non-Fluorinated Analogs

- 1-(2,6-Dihydroxyphenyl)butan-1-one Isolated from Penicillium sp., this compound lacks fluorine but features a butanone chain. The longer alkyl chain increases hydrophobicity, while the dihydroxy groups retain hydrogen-bonding capacity. Such structural variations may influence bioavailability and metabolic pathways in biological systems .

Data Tables

Table 1: Physical Properties of Selected Compounds

*Estimated properties based on structural analogs.

Biological Activity

1-(2,6-Dihydroxyphenyl)-2,2,2-trifluoro-ethanone, also known as 2',6'-dihydroxyacetophenone or trifluoroacetophenone, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C8H6F3O2

- Molecular Weight: 188.13 g/mol

- CAS Number: 351002-89-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells. This is crucial in various diseases where oxidative damage plays a role.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study 1: Antioxidant Activity

A study conducted by Kim et al. demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH and ABTS radicals. This suggests its potential use as a natural antioxidant in food preservation and health supplements.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 cytokines. This finding indicates its potential application in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further development into antimicrobial agents.

Properties

CAS No. |

70211-42-6 |

|---|---|

Molecular Formula |

C8H5F3O3 |

Molecular Weight |

206.12 g/mol |

IUPAC Name |

1-(2,6-dihydroxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)6-4(12)2-1-3-5(6)13/h1-3,12-13H |

InChI Key |

ZHQYBVIRGLPYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.